3-Cyclopropyl-3-methylbutanal
Description
3-Cyclopropyl-3-methylbutanal (C₈H₁₄O; molecular weight: 126.20 g/mol) is an aldehyde characterized by a cyclopropyl group and a methyl group attached to the third carbon of its four-carbon chain. Its IUPAC name reflects the substitution pattern: the cyclopropyl and methyl groups are both located on the third carbon of butanal. This structural arrangement introduces steric and electronic effects due to the strained cyclopropane ring, which distinguishes it from simpler aldehydes . The compound is used in synthetic organic chemistry, particularly in reactions leveraging its aldehyde functionality for nucleophilic additions or condensations.
Properties
IUPAC Name |
3-cyclopropyl-3-methylbutanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-8(2,5-6-9)7-3-4-7/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGZQHRFVCVHSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=O)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3-methylbutanal can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the Simmons-Smith reaction, which uses diiodomethane and zinc-copper couple, can be employed to introduce the cyclopropyl group onto an alkene precursor .
Another method involves the use of Grignard reagents, where cyclopropylmagnesium bromide reacts with an appropriate aldehyde or ketone to form the desired cyclopropyl-substituted product . These reactions typically require anhydrous conditions and are carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The use of flow reactors and continuous processing techniques can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-3-methylbutanal undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
Oxidation: 3-Cyclopropyl-3-methylbutanoic acid
Reduction: 3-Cyclopropyl-3-methylbutanol
Substitution: Products vary based on the substituent introduced
Scientific Research Applications
3-Cyclopropyl-3-methylbutanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of flavors and fragrances due to its unique odor profile.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-3-methylbutanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropyl group can impose conformational constraints on the molecule, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with Positional Isomers
a. 2-Methylbutanal (CAS 96-17-3)
- Molecular Formula : C₅H₁₀O
- Molecular Weight : 86.13 g/mol
- Structure : A five-carbon aldehyde with a methyl group on the second carbon.
- Key Differences : The absence of a cyclopropyl group reduces steric hindrance and ring strain, making 2-methylbutanal more flexible and less reactive in sterically demanding reactions. Its lower molecular weight also results in a lower boiling point compared to 3-cyclopropyl-3-methylbutanal .
b. 3-Methylbutanal (CAS 590-86-3)
- Molecular Formula : C₅H₁₀O
- Molecular Weight : 86.13 g/mol
- Structure : A positional isomer of 2-methylbutanal, with the methyl group on the third carbon.
- Key Differences : While both 3-methylbutanal and this compound share substitution on the third carbon, the cyclopropyl group in the latter introduces significant ring strain and rigidity. This strain can enhance reactivity in certain contexts, such as ring-opening reactions, which are absent in 3-methylbutanal .
Table 1: Comparison of Aldehydes
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C, estimated) |
|---|---|---|---|---|
| This compound | C₈H₁₄O | 126.20 | Cyclopropyl, methyl (C3) | ~160–180 (predicted) |
| 2-Methylbutanal | C₅H₁₀O | 86.13 | Methyl (C2) | ~90–95 |
| 3-Methylbutanal | C₅H₁₀O | 86.13 | Methyl (C3) | ~100–105 |
Comparison with Functional Group Derivatives
3-Cyclopropyl-3-methylbutanoyl Chloride (CAS 1021939-07-0)
- Molecular Formula : C₈H₁₃ClO
- Molecular Weight : 160.64 g/mol
- Structure : The acyl chloride derivative of this compound, with the aldehyde group replaced by a chloride.
- Key Differences : The acyl chloride is significantly more reactive due to the electron-withdrawing chlorine atom, facilitating nucleophilic acyl substitution reactions (e.g., with amines or alcohols). In contrast, the aldehyde undergoes oxidation to carboxylic acids or participates in condensations (e.g., aldol reactions). The cyclopropyl group’s influence on reactivity is consistent in both compounds, but the functional group dictates their primary applications .
Table 2: Aldehyde vs. Acyl Chloride
| Property | This compound | 3-Cyclopropyl-3-methylbutanoyl Chloride |
|---|---|---|
| Functional Group | Aldehyde (-CHO) | Acyl chloride (-COCl) |
| Reactivity | Moderate (oxidation, addition) | High (nucleophilic substitution) |
| Molecular Weight (g/mol) | 126.20 | 160.64 |
| Typical Applications | Synthesis of alcohols, acids | Synthesis of amides, esters |
Comparison with Cyclic Esters
Methyl 3-aminocyclopentanecarboxylate (CAS 1314922-38-7)
- Molecular Formula: C₇H₁₃NO₂
- Molecular Weight : 143.18 g/mol
- Structure: A cyclopentane ring with ester and amino substituents.
- Key Differences: While both compounds feature cyclic structures, the ester lacks an aldehyde group and instead contains an amino group, enabling participation in peptide coupling or polymerization. The cyclopropane ring in this compound imposes greater steric strain compared to the more stable cyclopentane ring in this ester .
Research Findings and Implications
Reactivity of Cyclopropane Substituents: The cyclopropyl group in this compound enhances its susceptibility to ring-opening reactions under acidic or oxidative conditions, a property absent in non-cyclic analogs like 3-methylbutanal .
Functional Group Interconversion : Conversion of this compound to its acyl chloride derivative (via chlorination) dramatically shifts its reactivity profile, highlighting the versatility of this scaffold in synthetic pathways .
Biological Activity
3-Cyclopropyl-3-methylbutanal is a relatively novel compound with intriguing biological properties. This aldehyde derivative, characterized by its cyclopropyl and methyl groups, has been the subject of various studies aimed at understanding its biological activity, potential applications in pharmacology, and implications in metabolic processes.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure features a cyclopropyl group attached to a carbon chain that includes a methyl group and an aldehyde functional group. The presence of these functional groups influences its reactivity and biological interactions.
Metabolic Pathways
Research indicates that this compound may be involved in metabolic pathways related to amino acid degradation. Specifically, it is derived from the metabolism of leucine and has been implicated in the pathogenesis of hepatic encephalopathy. Studies show that its plasma concentration can increase significantly following leucine ingestion, suggesting a potential role in metabolic disorders associated with liver function .
Hepatic Encephalopathy
A significant body of research has focused on the relationship between this compound and hepatic encephalopathy. In a clinical study involving patients with cirrhosis, the administration of leucine resulted in marked increases in plasma levels of this compound. However, despite these increases, no significant changes were observed in clinical conditions or psychometric performance . This suggests that while the compound may be linked to metabolic disturbances, it does not directly correlate with acute clinical symptoms.
Cytochrome P450 Interaction
Another area of interest is the interaction of this compound with cytochrome P450 enzymes. These enzymes play a crucial role in drug metabolism and the biotransformation of xenobiotics. Research indicates that similar aldehydes can undergo oxidation via cytochrome P450 pathways, leading to various metabolic products . Understanding these interactions is essential for assessing the compound's pharmacokinetics and potential drug-drug interactions.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with related compounds such as 3-Methylbutanal and Isovaleraldehyde. Below is a table summarizing key characteristics:
| Compound | Chemical Formula | Biological Activity | Notes |
|---|---|---|---|
| This compound | C8H14O | Potentially involved in hepatic encephalopathy | Increases post-leucine ingestion |
| 3-Methylbutanal | C5H10O | Associated with hepatic encephalopathy | Derived from leucine metabolism |
| Isovaleraldehyde | C5H10O | Antimicrobial properties | Commonly studied for its toxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
